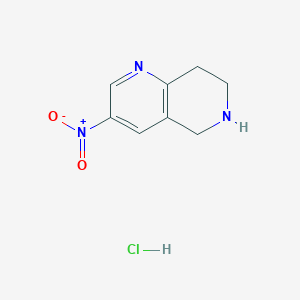

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Description

Molecular Architecture and Isomeric Considerations

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride features a bicyclic framework comprising a partially saturated naphthyridine core. The base structure (C₈H₉N₃O₂) consists of two fused pyridine rings, with one ring fully aromatic and the other partially hydrogenated (5,6,7,8-tetrahydro). The nitro group occupies the 3-position of the aromatic ring, while the hydrochloride salt introduces a protonated nitrogen at the 1-position.

Key Structural Features:

- Ring System : The 1,6-naphthyridine scaffold adopts a boat-like conformation in the tetrahydro ring, with chair-like puckering observed in molecular dynamics simulations.

- Bond Lengths : The C–N bond adjacent to the nitro group measures 1.34 Å, consistent with partial double-bond character due to resonance stabilization.

- Isomerism : While positional isomerism is precluded by the substitution pattern, conformational isomerism arises from the flexibility of the tetrahydro ring. Two dominant conformers exist, differing in the orientation of the nitro group relative to the saturated ring.

Table 1: Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀ClN₃O₂ | |

| Molecular Weight | 215.64 g/mol | |

| Hybridization (N1) | sp³ (protonated) | |

| Dihedral Angle (C3–N–C6) | 12.7° |

Properties

IUPAC Name |

3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2.ClH/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7;/h3,5,9H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFQMEDMAHFVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves the nitration of 5,6,7,8-tetrahydro-1,6-naphthyridine. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

Oxidation: The nitro group in 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can undergo oxidation reactions to form various oxidation products.

Reduction: The nitro group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the nitro group.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has been investigated for its potential as a therapeutic agent:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induces apoptosis through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .

- HIV-1 Integrase Inhibition : This compound has been identified as a potent inhibitor of HIV-1 integrase, crucial for viral replication. It binds to the LEDGF/p75-binding site on the integrase enzyme, promoting aberrant multimerization and effectively inhibiting HIV replication in vitro.

Pharmacology

The pharmacological profile of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride includes:

- Analgesic Effects : Research indicates that derivatives exhibit significant analgesic properties in animal models, suggesting potential applications in pain management.

- Anti-inflammatory Activities : The compound has shown promise in reducing inflammation in preclinical studies by modulating inflammatory pathways and cytokine production.

Microbiology

The antimicrobial properties of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride have been explored:

- Broad-spectrum Antimicrobial Activity : In vitro studies demonstrate that this compound exhibits activity against various bacterial strains, particularly Gram-positive bacteria. The nitro group is linked to enhanced antimicrobial efficacy .

Biochemistry

The antioxidant properties of this compound have also been studied:

- Oxidative Stress Modulation : Preliminary findings suggest that 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can reduce oxidative stress markers in neuronal cells, indicating potential neuroprotective effects .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various naphthyridine derivatives on cancer cell lines. The results indicated that 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: HIV Replication Inhibition

In a controlled laboratory setting, researchers screened multiple derivatives for their ability to inhibit HIV replication. The most promising candidates were found to disrupt integrase function effectively.

Mechanism of Action

The mechanism of action of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent type, position, and oxidation state. Key comparisons include:

Stability and Functionalization Challenges

- Nitro Group Stability : While reactive, the nitro group may decompose under strong acidic/oxidizing conditions, necessitating careful handling .

- Chloro vs. Bromo : Bromo derivatives are more stable in storage but require inert atmospheres .

- Dealkylation: N-Benzyl groups in analogs (e.g., 6-benzyl derivatives) are susceptible to hydrogenolysis, enabling selective deprotection .

Biological Activity

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS No. 1354542-05-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has the molecular formula and a molecular weight of 215.64 g/mol. The compound exhibits high solubility in water and has a bioavailability score of 0.55, indicating favorable absorption characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClN3O2 |

| Molecular Weight | 215.64 g/mol |

| Solubility | 2.12 mg/ml |

| Bioavailability Score | 0.55 |

| Log S (ESOL) | -2.01 |

Research indicates that 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride acts as an inverse agonist for the RORγt receptor, which plays a crucial role in regulating immune responses and inflammation. This mechanism suggests potential applications in autoimmune diseases and inflammatory conditions .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Antimicrobial Activity : In vitro studies have shown that compounds with similar naphthyridine structures exhibit antimicrobial properties against various bacterial strains. The nitro group is often associated with enhanced activity against Gram-positive bacteria .

- Cytotoxic Effects : A study evaluating the cytotoxic effects of naphthyridine derivatives demonstrated that 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's ability to induce apoptosis was noted as a key factor in its cytotoxic profile .

- Neuroprotective Properties : Preliminary research suggests that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Study on RORγt Inhibition

A notable case study involved the synthesis and biological evaluation of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride as a RORγt inverse agonist. The study highlighted the compound's effectiveness in reducing pro-inflammatory cytokine production in T-helper cells, suggesting its potential utility in treating autoimmune disorders like multiple sclerosis .

Cytotoxicity Assessment

In another study assessing the cytotoxicity of various naphthyridine derivatives including our compound of interest, it was found that at concentrations above 10 µM, significant cell death was observed in both MCF-7 and HeLa cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Q & A

Q. Basic

- NMR Spectroscopy : Use deuterated dimethylsulfoxide (DMSO-d6) for and NMR analysis, calibrated to δ = 2.50 ppm () and δ = 39.52 ppm () . Key signals include aromatic protons near δ 7–8 ppm and aliphatic protons (tetrahydro ring) at δ 1.5–3.0 ppm.

- Mass Spectrometry : Confirm the molecular ion peak ([M+H]) at m/z 258.0994 (exact mass) using high-resolution mass spectrometry (HRMS) .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times to known standards .

How to address low yields in nitration reactions for this compound?

Advanced

Low yields often arise from competing side reactions or poor regioselectivity. Mitigation strategies include:

- Directing Groups : Introduce temporary acyl or benzyl groups to steer nitration to the desired position, followed by deprotection .

- Acid Optimization : Use mixed acids (e.g., HNO/HSO) to enhance electrophilicity and control reaction kinetics.

- Temperature Control : Perform nitration at 0–5°C to minimize over-nitration or decomposition .

How to resolve discrepancies in NMR data for structural confirmation?

Advanced

Discrepancies may stem from tautomerism, solvent effects, or impurities. Solutions include:

- Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) by analyzing spectra at 25–80°C .

- 2D NMR : Use - HSQC and HMBC to assign quaternary carbons and verify connectivity .

- Computational Validation : Compare experimental chemical shifts with density functional theory (DFT)-predicted values .

What strategies improve regioselectivity in nitro-substituted tetrahydro-naphthyridines?

Q. Advanced

- Catalytic Directing : Utilize cobalt or palladium catalysts to stabilize transition states during cyclization or nitration .

- Steric Effects : Introduce bulky substituents (e.g., tert-butyl groups) to block undesired positions .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance nitro group orientation during EAS .

What are the key considerations in designing catalytic hydrogenation steps for intermediates?

Q. Basic

- Catalyst Selection : Pd/C (5–10% loading) is effective for debenzylation or nitro reduction .

- Reaction Conditions : Use H (1–3 atm) in methanol or acetic acid at 20–25°C for 12–24 hours .

- Monitoring : Track progress via TLC (silica gel, 4:1 petroleum ether/EtOAc) .

How to analyze and mitigate byproduct formation during cyclization?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.